molecular formula C10H6F3N3O2 B1428305 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1245648-27-4

1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1428305
M. Wt: 257.17 g/mol
InChI Key: TXLXIOKBTUWPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds with a trifluoromethyl group can involve various reactions. For example, condensation of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carbohydrazides with aromatic aldehydes and acetone can produce corresponding hydrazones .


Molecular Structure Analysis

The molecular structure of compounds with a trifluoromethyl group can be analyzed using various techniques such as MS, IR, 1H, and 13C NMR spectra . The structure of the compound can also be confirmed by analytical methods .


Chemical Reactions Analysis

Compounds with a trifluoromethyl group can undergo various chemical reactions. For instance, condensation of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carbohydrazides with aromatic aldehydes and acetone can produce corresponding hydrazones .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with a trifluoromethyl group can be analyzed using various techniques. For instance, the thermal stability and frontier-energy levels of diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups were analyzed, and these compounds were found to be suitable as host materials for blue organic light-emitting diodes .

Scientific Research Applications

Structural Analysis and Chemical Properties

  • Structural Determination

    The structure of related triazole compounds, like 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, has been analyzed using X-ray diffraction and quantum-chemical calculations. This kind of analysis helps in understanding the physical and chemical properties of the compound (Shtabova et al., 2005).

  • Chemical Reactions and Derivatives

    Studies have explored the synthesis of various derivatives of 1,2,3-triazoles, highlighting their potential in forming diverse chemical structures (Khadem et al., 1968).

Synthesis and Applications

  • Synthetic Methods

    Research has focused on developing new methods for synthesizing triazole derivatives, such as 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, which can be an important intermediate for various drugs (Liu et al., 2015).

  • Use in Fluorescent Dyes

    Triazoles have been incorporated into the synthesis of highly fluorescent dyes. These compounds, such as those containing pyrazolylpyrene chromophores, exhibit bright fluorescence and are of interest in sensing strongly acidic environments (Wrona-Piotrowicz et al., 2022).

Biomedical Research

  • Antimicrobial Activity

    Certain 1,2,3-triazole derivatives have been studied for their antimicrobial properties. Research has shown that these compounds can exhibit significant activity against various bacterial and fungal strains (Holla et al., 2005).

  • Cytotoxic Activity

    Organotin complexes of 1,2,3-triazole derivatives have been synthesized and evaluated for their cytotoxic activity against human tumor cell lines, demonstrating potential in cancer research (Tian et al., 2015).

Safety And Hazards

Compounds with a trifluoromethyl group can have various safety and hazard characteristics. For instance, Fluoro-3-(trifluoromethyl)phenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Compounds with a trifluoromethyl group have various potential applications. For example, diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups have been found to be suitable as host materials for blue organic light-emitting diodes . These compounds could potentially be used in the development of new organic light-emitting diodes.

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)6-2-1-3-7(4-6)16-5-14-8(15-16)9(17)18/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLXIOKBTUWPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NC(=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744464
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid

CAS RN

1245648-27-4
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 2
1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.